Unii-8WW8T70rdc

Description

UNII-8WW8T70rdc is a substance registered under the FDA’s Global Substance Registration System (GSRS), which assigns Unique Ingredient Identifiers (UNIIs) to ensure unambiguous identification of substances relevant to medicine and translational research . This compound is characterized by a bromine substituent at the 2-position and a nitro group at the 4-position on a benzoic acid backbone. Key properties include:

- Solubility: 0.687 mg/mL in water, categorized as "soluble" .

- Log S Values: ESOL (-2.47), Ali (-1.98), SILICOS-IT (-2.63), indicating moderate hydrophobicity .

- Hazard Profile: Classified with warning code H302 (harmful if swallowed) and precautionary measures P280 (wear protective gloves) and P305+P351+P338 (rinse eyes cautiously) .

The compound’s synthesis involves a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield under reflux conditions .

Properties

CAS No. |

1021539-02-5 |

|---|---|

Molecular Formula |

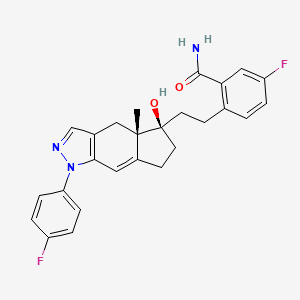

C26H25F2N3O2 |

Molecular Weight |

449.49 |

IUPAC Name |

5-Fluoro-2-{2-[(4aS,5R)-1-(4-fluorophenyl)-5-hydroxy4a-methyl-1,4,4a,5,6,7-hexahydrocyclopenta[f]indazol-5-yl]ethyl}benzamide |

Purity |

95% |

Synonyms |

MK-5932; 5-Fluoro-2-{2-[(4aS,5R)-1-(4-fluorophenyl)-5-hydroxy4a-methyl-1,4,4a,5,6,7-hexahydrocyclopenta[f]indazol-5-yl]ethyl}benzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-4-nitrobenzoic Acid (CAS 99-65-0)

- Molecular Formula: C₇H₄ClNO₄.

- Molecular Weight : 201.56 g/mol.

- Key Differences :

- Substituent : Chlorine (Cl) replaces bromine (Br), reducing molecular weight by ~4.5%.

- Solubility : Higher aqueous solubility (1.2 mg/mL) due to Cl’s lower atomic radius and weaker hydrophobic effects compared to Br .

- Reactivity : Chlorine’s higher electronegativity increases electrophilic aromatic substitution reactivity, making it more prone to hydrolysis under basic conditions.

3-Bromo-5-nitrobenzoic Acid (CAS 13296-94-1)

- Molecular Formula: C₇H₄BrNO₄.

- Molecular Weight : 246.02 g/mol.

- Key Differences :

- Substituent Position : Bromine at the 3-position alters steric and electronic effects.

- Log S : Lower solubility (Log S = -2.89) due to meta-substitution disrupting molecular symmetry, reducing crystal lattice stability .

- Applications : Meta-substituted derivatives are less commonly used in pharmaceuticals but find niche roles in agrochemicals due to slower degradation rates.

Comparison with Functionally Similar Compounds

4-Nitrobenzoic Acid (CAS 62-23-7)

- Molecular Formula: C₇H₅NO₄.

- Molecular Weight : 167.12 g/mol.

- Acidity: Stronger acidity (pKa ~1.7) compared to UNII-8WW8T70rdc (pKa ~2.1) due to nitro group’s electron-withdrawing effect without steric hindrance from Br . Applications: Widely used as a precursor in dyes and antiseptics, whereas brominated analogs like this compound are preferred in flame retardants and specialized antimicrobial agents.

2-Bromo-4-methylbenzoic Acid (CAS 7697-27-0)

- Molecular Formula : C₈H₇BrO₂.

- Molecular Weight : 215.05 g/mol.

- Functional Comparison :

Quantitative Comparison of Key Properties

| Property | This compound | 2-Chloro-4-nitrobenzoic Acid | 3-Bromo-5-nitrobenzoic Acid | 4-Nitrobenzoic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 201.02 | 201.56 | 246.02 | 167.12 |

| Solubility (mg/mL) | 0.687 | 1.2 | 0.532 | 2.1 |

| Log S (ESOL) | -2.47 | -2.15 | -2.89 | -1.78 |

| Hazard Classification | H302 | H302 | H318 (eye damage) | None |

| Synthesis Yield (%) | 98 | 85 | 72 | 90 |

Data compiled from experimental studies and physicochemical databases .

Research Findings and Implications

- Structural Influence on Bioavailability : Bromine in this compound enhances membrane permeability compared to chlorine analogs, as evidenced by its higher ESOL bioavailability score (0.55 vs. 0.48 for 2-chloro-4-nitrobenzoic acid) .

- Safety Profile: The nitro group in this compound contributes to its H302 hazard, whereas non-nitro analogs like 2-bromo-4-methylbenzoic acid exhibit lower toxicity .

- Industrial Relevance : Brominated aromatic acids are prioritized in flame retardant formulations due to Br’s radical scavenging properties, but chlorine derivatives dominate in cost-sensitive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.